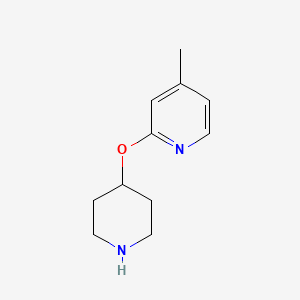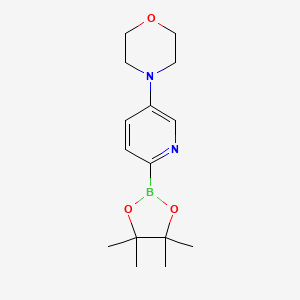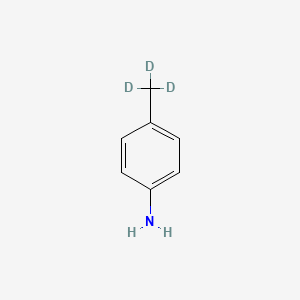
(2-Cyclopropylphenyl)boronic acid
説明
“(2-Cyclopropylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 162 . It is a stable and generally non-toxic group that is easily synthesized .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BO2 . The InChI code is 1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are valuable for their ability to readily bind with carbohydrates in water . They are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 2 .
科学的研究の応用
Cross-Coupling with Aryl and Heteroaryl Chlorides : Boronic acids, including cyclopropyl derivatives, have been utilized for cross-coupling with aryl and heteroaryl chlorides. A notable approach involves the in situ slow release of unstable boronic acids from corresponding air-stable MIDA boronates, making them shelf-stable and effective for cross-coupling (Knapp, Gillis, & Burke, 2009).
Catalysis in Organic Reactions : Boronic acids, including cyclopropyl derivatives, play a vital role in organic reactions, molecular recognition, and assembly. They are used in boronic acid catalysis, for instance, in the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Electrochemical Borylation : Electrochemistry has been employed to convert carboxylic acids to boronic acids, demonstrating a simple and economical method. This process has broad applications, including in the synthesis of complex polycyclopropane natural products (Barton, Chen, Blackmond, & Baran, 2021).
Synthesis of Heterocyclic Boronic Acids : Boronic acids are crucial in synthesizing biphenyls via palladium(0) catalyzed cross-coupling reactions (Suzuki reactions). Cyclopropyl boronic acids are part of the heterocyclic boronic acids explored for these purposes (Tyrrell & Brookes, 2003).
Sensing and Other Applications : Boronic acids, including cyclopropyl derivatives, are increasingly used in sensing applications, such as in homogeneous assays or heterogeneous detection. They also find use in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Biomedical Applications : Boronic acid-containing polymers, including those derived from cyclopropyl boronic acids, have been utilized in various biomedical applications, such as treating HIV, obesity, diabetes, and cancer. These polymers are notable for their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Sugar Recognition in Water : Boronic acid fluorophore complexes have been designed for sugar recognition in water, demonstrating the significant role of boronic acids in sensing and recognition applications (Tong et al., 2001).
Fast Suzuki-Miyaura Coupling Reactions : Boronic acids are essential in Suzuki-Miyaura coupling reactions. A new palladium precatalyst has been developed for these reactions, demonstrating the significance of boronic acids in facilitating these processes (Kinzel, Zhang, & Buchwald, 2010).
Boronic Acid Catalysis : Boronic acids, including cyclopropyl derivatives, are used as reaction catalysts in various organic reactions. They enable electrophilic and nucleophilic modes of activation in different organic reactions, showcasing their versatility (Hall, 2019).
Potential Pharmaceutical Agents : Boronic acid compounds have been explored for their potential as pharmaceutical agents. They have been used in the development of enzyme inhibitors and as boron neutron capture agents for cancer therapy (Yang, Gao, & Wang, 2003).
作用機序
Target of Action
The primary target of (2-Cyclopropylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments, leading to the formation of new carbon–carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area.
生化学分析
Biochemical Properties
(2-Cyclopropylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, including this compound, are known to inhibit serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme . This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by this compound can lead to alterations in signaling pathways that rely on protease activity . This can result in changes in cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This compound can inhibit enzymes by binding to their active sites and forming stable covalent complexes. For example, the inhibition of serine proteases by this compound occurs through the formation of a covalent bond with the serine residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under inert conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and boric acid . The rate of hydrolysis and the stability of this compound can vary depending on the experimental conditions, such as pH and temperature.
Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function. For instance, prolonged inhibition of serine proteases can lead to sustained changes in signaling pathways and gene expression, affecting cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenol and boric acid . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting enzymes involved in key metabolic pathways, such as serine proteases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through interactions with targeting signals on proteins . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments.
特性
IUPAC Name |
(2-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHRLDHXOWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373393-41-9 | |
| Record name | 2-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


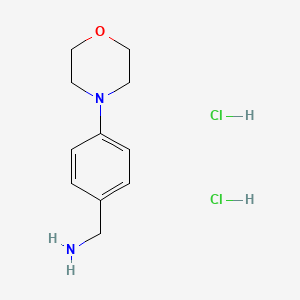
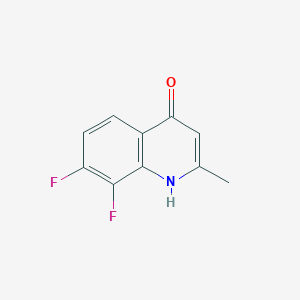

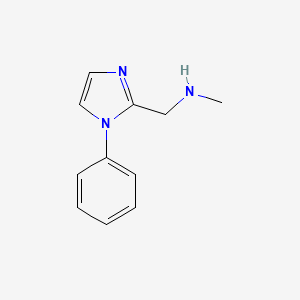
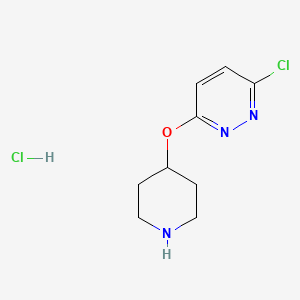
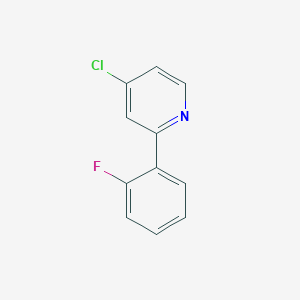
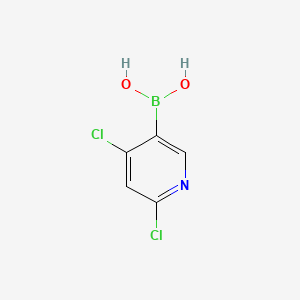
![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)
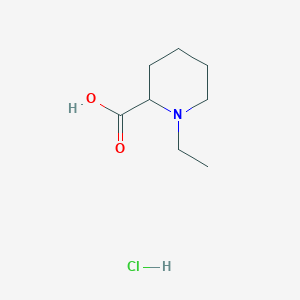
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
